AChE Inhibition Inactivity vs. Active Analogs
In the only reported bioassay for this compound series, Benzylbenzofuran derivative-1 (Compound 8) showed no detectable inhibition of AChE, contrasting with structurally related compounds 1, 2, 5, and 6, which inhibited AChE with IC50 values of 12.55–85.43 µM [1]. This differential activity profile establishes Compound 8 as a matched negative control for AChE-targeted studies involving benzylbenzofuran scaffolds [1].
| Evidence Dimension | AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No inhibition detected at tested concentrations |
| Comparator Or Baseline | Compound 1 IC50 = 12.55 µM; Compound 2 IC50 = 23.07 µM; Compound 5 IC50 = 85.43 µM; Compound 6 IC50 = 42.14 µM |
| Quantified Difference | Fold-difference not calculable (target inactive vs. comparators active) |
| Conditions | In vitro AChE inhibition assay; compounds isolated from Silene conoidea (Wei et al., 2019) |
Why This Matters
For researchers conducting AChE inhibitor screening, procurement of an authenticated inactive benzylbenzofuran analog is essential as a negative control to validate assay specificity and eliminate false-positive results from scaffold-based artifacts.
- [1] Wei, R., Ma, Q., Zhong, G. Anti-Ache Benzylbenzofuran Derivatives from Silene conoidea. Chem. Nat. Compd. 55, 654–657 (2019). View Source
